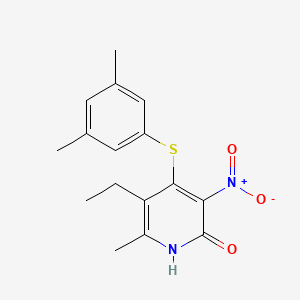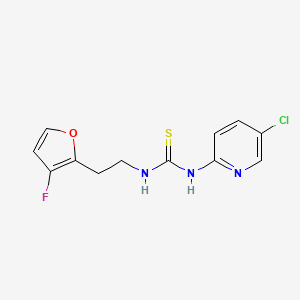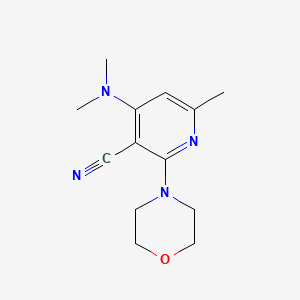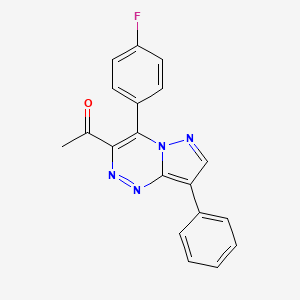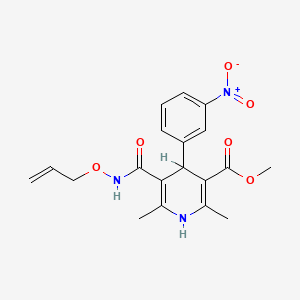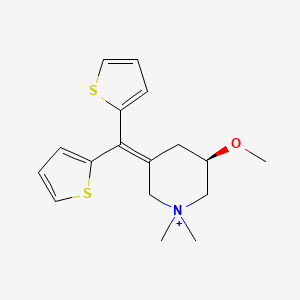
Timepidium, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Timepidium, ®-, involves synthetic routes that include the use of thiophene derivatives. One method for the direct separation of the enantiomers of Timepidium bromide involves capillary zone electrophoresis (CZE) using cyclodextrins (CDs) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) . These methods are essential for ensuring the optical purity of the compound.
Chemical Reactions Analysis
Timepidium, ®-, undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to interact with different reagents, leading to the formation of various products. Common reagents used in these reactions include cyclodextrins and chiral stationary phases . The major products formed from these reactions are typically enantiomerically pure forms of the compound.
Scientific Research Applications
Timepidium, ®-, has several scientific research applications. It is used in the field of medicinal chemistry for its antimuscarinic properties, making it valuable in the treatment of gastrointestinal disorders . Additionally, thiophene-based compounds, like Timepidium, are known for their potential anti-inflammatory activity . The compound’s ability to act as a muscarinic acetylcholine receptor antagonist makes it a subject of interest in the study of nervous system diseases .
Mechanism of Action
The mechanism of action of Timepidium, ®-, involves its role as an antimuscarinic agent. It works by blocking muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine on smooth muscles and glands . This inhibition leads to a reduction in spasms and pain associated with gastrointestinal disorders. The quaternary nitrogen in its structure prevents it from crossing the blood-brain barrier, ensuring its peripheral action .
Comparison with Similar Compounds
Timepidium, ®-, can be compared with other similar compounds such as Tipepidine and Tiquizium bromide. These compounds also contain a thiophene nucleus and exhibit antimuscarinic properties . Timepidium, ®-, is unique in its specific application for visceral spasms and its inability to cross the blood-brain barrier, which reduces the risk of central side effects .
Similar Compounds::- Tipepidine
- Tiquizium bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole nitrate
- Benocyclidine
Properties
CAS No. |
340027-73-8 |
|---|---|
Molecular Formula |
C17H22NOS2+ |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5R)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m1/s1 |
InChI Key |
PDYOTUCJOLELJU-CQSZACIVSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Canonical SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






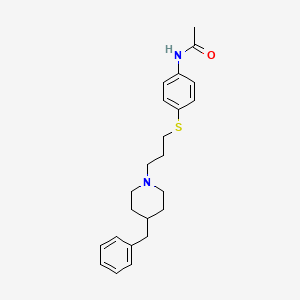

![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

